molecular formula C8H9NO4 B6335205 4-Amino-2-hydroxy-3-methoxybenzoic acid CAS No. 101259-10-3

4-Amino-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B6335205
CAS No.: 101259-10-3
M. Wt: 183.16 g/mol
InChI Key: AYSVPTXKRHVQAE-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups

Biochemical Analysis

Biochemical Properties

4-Amino-2-hydroxy-3-methoxybenzoic acid is involved in biochemical reactions, particularly in the formation of diazo compounds. It reacts with the primary aromatic amine of 3-amino-2-hydroxy-4-methoxybenzoic acid to form the diazo group . This reaction is catalyzed by an O-methyltransferase-like protein, AlpH .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a diazo group. This process is catalyzed by AlpH, an O-methyltransferase-like protein . The diazo group is an important functional group in organic synthesis but rarely presents in natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydroxy-3-methoxybenzoic acid typically involves the nitration of 2-hydroxy-3-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of concentrated nitric acid for nitration and hydrogenation or chemical reduction methods for the reduction step.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products:

    Oxidation: Formation of 4-amino-2-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of 4-amino-2-hydroxy-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Amino-2-hydroxy-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    4-Amino-3-methoxybenzoic acid: Similar structure but lacks the hydroxy group, affecting its solubility and interaction with biological targets.

    Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Contains a hydroxy group instead of an amino group, leading to different applications and properties.

Uniqueness: 4-Amino-2-hydroxy-3-methoxybenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and methoxy), which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-amino-2-hydroxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVPTXKRHVQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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